molecular formula C12H15BrN2O2 B1389826 N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide CAS No. 886009-28-5

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide

Cat. No.: B1389826
CAS No.: 886009-28-5
M. Wt: 299.16 g/mol
InChI Key: LJKIBXMWOWGBDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide typically involves the reaction of p-aminobenzoyl chloride with 2-bromoacetic acid in the presence of a catalyst such as triethylamine. The resulting intermediate product is then reacted with n-butyl isocyanate to produce the final compound. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide is primarily investigated for its potential as a lead compound in drug development. The presence of the bromoacetyl group enhances its reactivity towards nucleophilic sites on proteins, facilitating interactions that can modify protein functions. This property is particularly useful in designing inhibitors for specific enzymes involved in disease pathways, such as cancer and neurodegenerative disorders.

Case Studies

  • Cancer Research : Preliminary studies indicate that this compound may inhibit specific cancer-related enzymes, leading to reduced tumor growth in vitro. For instance, it has shown promise in targeting proteasome activity, which is critical for cancer cell survival.
  • Neurodegenerative Disorders : Research suggests that this compound could interact with amyloid-beta proteins, potentially offering therapeutic avenues for Alzheimer's disease.

Biological Research

In biological research, this compound serves as a biochemical tool in proteomics. It is used to study protein interactions and modifications due to its ability to form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and lysine residues. This property allows researchers to probe the dynamics of protein functions and their roles in various biological processes .

Applications in Proteomics

  • Protein Labeling : The compound can be utilized for labeling proteins in cellular studies, helping to track their localization and interactions within living systems.
  • Enzyme Inhibition Studies : It serves as a model compound to investigate the mechanisms of enzyme inhibition and the development of new inhibitors.

Industrial Applications

Beyond its research applications, this compound has potential uses in the synthesis of advanced materials. Its unique chemical properties allow it to be employed as a building block for creating polymers and coatings with specific functionalities .

Material Science

  • Polymer Synthesis : The compound can be incorporated into polymer chains to impart desirable characteristics such as enhanced thermal stability or chemical resistance.
  • Coatings Development : It can be used to develop coatings that exhibit specific properties, such as anti-corrosive or anti-microbial effects .

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(2-Chloroacetyl)amino]phenyl}butanamide: Similar in structure but with a chlorine atom instead of bromine.

    N-{3-[(2-Fluoroacetyl)amino]phenyl}butanamide: Contains a fluorine atom instead of bromine.

    N-{3-[(2-Iodoacetyl)amino]phenyl}butanamide: Features an iodine atom in place of bromine.

Uniqueness

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical and chemical properties, making it distinct from its halogenated counterparts.

Biological Activity

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

The synthesis of this compound typically involves the reaction of 3-aminophenylbutanamide with bromoacetyl bromide. The reaction is often conducted in the presence of a base such as triethylamine, which helps to neutralize the hydrogen bromide produced during the process. This compound features a bromoacetyl group that can participate in various chemical reactions, including substitution and reduction, making it a versatile building block in organic synthesis .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein function, influencing various biological pathways. The bromoacetyl group is particularly reactive, allowing for targeted interactions with biological molecules, which is critical for its application in drug development .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have indicated that compounds with similar structural motifs can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These cytokines are pivotal in mediating inflammatory responses .
  • Protease Inhibition : The compound may also exhibit protease inhibitory activity, which is crucial for therapeutic strategies against viral infections such as Hepatitis C .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
Protease inhibitionInhibition of NS3 protease
Cytotoxicity assessmentNo significant cytotoxicity observed

Case Study: Anti-inflammatory Activity

A study conducted on benzoxazole derivatives containing the butanamide moiety demonstrated that specific compounds significantly reduced IL-6 and TNF-α levels in vitro and in vivo. The administration of these compounds led to decreased liver enzyme levels (ALT and AST), indicating reduced hepatotoxicity while effectively modulating inflammatory responses . This suggests that this compound could similarly impact inflammatory pathways.

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-2-4-11(16)14-9-5-3-6-10(7-9)15-12(17)8-13/h3,5-7H,2,4,8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKIBXMWOWGBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.